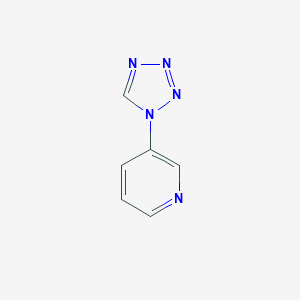
3-(Tetrazol-1-yl)pyridine
概要
説明
3-(Tetrazol-1-yl)pyridine, commonly known as TTP, is a heterocyclic compound with a tetrazole ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of TTP depends on its specific application. In coordination chemistry and catalysis, TTP acts as a bidentate ligand, coordinating with metal ions to form stable complexes. In materials science, TTP acts as a building block, forming covalent bonds with other molecules to create functional materials. In medicinal chemistry, TTP acts as a pharmacophore, interacting with target proteins to modulate their activity.
生化学的および生理学的効果
TTP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, TTP was found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of immune responses. In another study published in the Journal of the American Chemical Society, TTP was found to bind to DNA and induce DNA damage, which could potentially be used as a strategy for cancer therapy.
実験室実験の利点と制限
TTP has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, TTP also has some limitations, such as its potential toxicity and low solubility in water. Therefore, it is important to use appropriate safety precautions and solvents when handling TTP in lab experiments.
将来の方向性
There are several future directions for the research and development of TTP. In coordination chemistry and catalysis, TTP could be used as a ligand for the synthesis of new metal complexes with unique properties. In materials science, TTP could be used as a building block for the synthesis of new functional materials with tailored properties. In medicinal chemistry, TTP could be used as a pharmacophore for the design of new drugs with improved efficacy and safety profiles. Overall, the potential applications of TTP in various fields make it a promising compound for future research and development.
科学的研究の応用
TTP has been extensively studied in scientific research due to its potential applications in various fields. In organic chemistry, TTP is used as a ligand in coordination chemistry and catalysis. In materials science, TTP is used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, TTP is used as a pharmacophore for the design of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
特性
CAS番号 |
148806-67-1 |
|---|---|
製品名 |
3-(Tetrazol-1-yl)pyridine |
分子式 |
C6H5N5 |
分子量 |
147.14 g/mol |
IUPAC名 |
3-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |
InChIキー |
JQGKKTUHZXGATO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
正規SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
同義語 |
Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

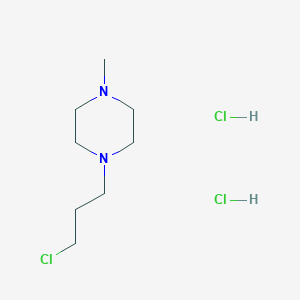
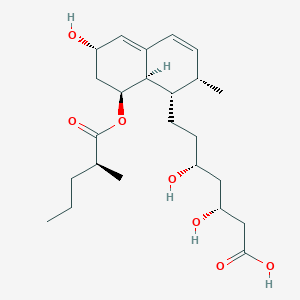
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
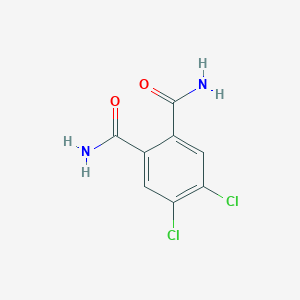


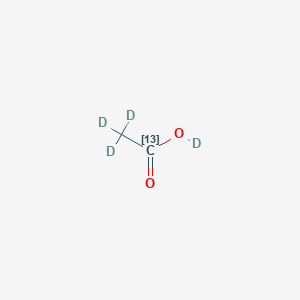
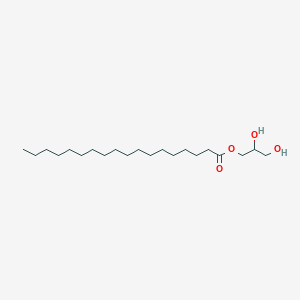
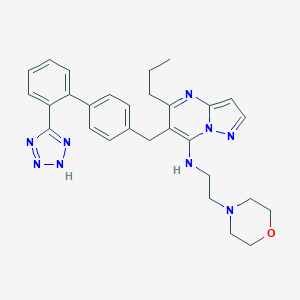
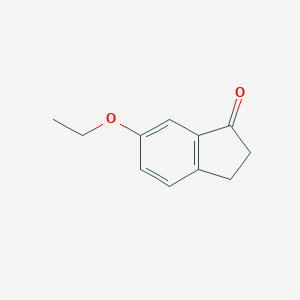
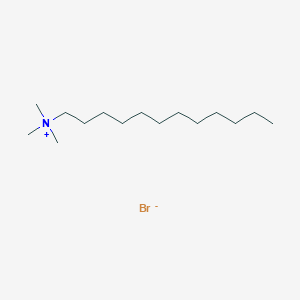
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
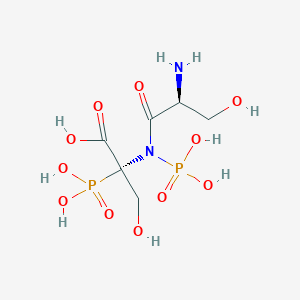
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)